Sensory Threshold in Wine: S-Ethyl Ethanethioate vs. Dimethyl Disulfide
In the context of wine aroma, S-ethyl ethanethioate exhibits a significantly higher sensory detection threshold compared to dimethyl disulfide, a common volatile sulfur compound (VSC) that also contributes to 'off-flavors'. This indicates that S-ethyl ethanethioate requires a greater concentration in the matrix before its characteristic 'onion, sulfur' note is perceived [1].
| Evidence Dimension | Sensory detection threshold |
|---|---|
| Target Compound Data | 27-52 µg/L |
| Comparator Or Baseline | Dimethyl disulfide: 3-7 µg/L |
| Quantified Difference | S-Ethyl ethanethioate threshold is 4 to 17 times higher than that of dimethyl disulfide. |
| Conditions | Sensory threshold measured in wine (noted by asterisk in source table) [1]. |
Why This Matters
This quantitative difference in sensory potency is critical for flavorists and wine scientists; S-ethyl ethanethioate can be used at higher, more controllable concentrations to impart sulfur notes without the risk of overwhelming the matrix, unlike the far more potent dimethyl disulfide.
- [1] Graz University of Technology. (n.d.). GC-Sulfur Chemiluminescence Detector: Table 1: Some important VSC in coffee and wine. Institute of Analytical Chemistry and Food Chemistry. View Source
